molecular formula C10H14ClNO B13310012 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13310012
M. Wt: 199.68 g/mol
InChI Key: YNCJUXLPTKSPDW-UHFFFAOYSA-N
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Description

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14ClNO It is a derivative of propanol, where the hydroxyl group is attached to a three-carbon chain, which is further substituted with a 3-chlorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chlorobenzylamine with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products include primary or secondary amines and alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block the binding of ligands to receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Chlorophenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
  • 3-{[(3-Bromophenyl)methyl]amino}propan-1-ol

Uniqueness

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14ClNO/c11-10-4-1-3-9(7-10)8-12-5-2-6-13/h1,3-4,7,12-13H,2,5-6,8H2

InChI Key

YNCJUXLPTKSPDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCO

Origin of Product

United States

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